N-(3-(isoxazol-4-yl)propyl)-3,4-dimethylbenzenesulfonamide
Description
N-(3-(isoxazol-4-yl)propyl)-3,4-dimethylbenzenesulfonamide is a benzenesulfonamide derivative featuring a 3,4-dimethyl-substituted benzene ring and a propyl linker connecting the sulfonamide nitrogen to an isoxazole heterocycle. This compound belongs to a broader class of sulfonamide derivatives, which are widely studied for their pharmacological properties, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
3,4-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-11-5-6-14(8-12(11)2)20(17,18)16-7-3-4-13-9-15-19-10-13/h5-6,8-10,16H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWWYCRLIBYJBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCCC2=CON=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile Oxide-Alkyne Cycloaddition
The [3+2] cycloaddition between in situ-generated nitrile oxides and terminal alkynes represents a regioselective route to 3,5-disubstituted isoxazoles. For the target intermediate, propargylamine serves as the alkyne component, reacting with a nitrile oxide derived from 3,4-dimethylbenzaldehyde oxime. The reaction proceeds under copper(I) catalysis or using hydroxy(tosyloxy)iodobenzene (HTIB) as an oxidant. Typical conditions involve dichloromethane (DCM) at 0–25°C, yielding the isoxazole-propylamine with 65–78% efficiency.
- Nitrile Oxide Generation : 3,4-Dimethylbenzaldehyde oxime (1.0 eq) is treated with HTIB (1.2 eq) in DCM at 0°C for 30 min.
- Cycloaddition : Propargylamine (1.1 eq) is added dropwise, and the mixture is stirred at 25°C for 12 h.
- Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:2).
Microwave-Assisted Amination
Microwave (MW) irradiation accelerates the formation of 5-aminoisoxazole derivatives, as demonstrated in related sulfonamide syntheses. Here, 4-bromo-isoxazole is subjected to Ullmann-type coupling with propargylamine under MW conditions (150°C, 20 min), using CuI as a catalyst and K₂CO₃ as a base. This method reduces reaction times from hours to minutes, achieving yields of 70–85%.
Sulfonylation of the Amine Intermediate
The coupling of 3-(isoxazol-4-yl)propan-1-amine with 3,4-dimethylbenzenesulfonyl chloride follows established sulfonamide protocols. Key variables include the base, solvent, and temperature.
Conventional Sulfonylation
Conditions :
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base : Pyridine (3.0 eq) or triethylamine (TEA, 2.5 eq)
- Temperature : 0°C to reflux (40–50°C)
- Time : 3–12 h
- Reaction : 3-(Isoxazol-4-yl)propan-1-amine (1.0 eq) and 3,4-dimethylbenzenesulfonyl chloride (1.2 eq) are combined in DCM. Pyridine (3.0 eq) is added, and the mixture is stirred at 40°C for 6 h.
- Workup : The solution is diluted with 1 M HCl, extracted with ethyl acetate, and dried over Na₂SO₄.
- Purification : Flash chromatography (ethyl acetate/hexanes, 1:1) yields the product as a white solid (62–75%).
Green Chemistry Approaches
Recent advancements emphasize solvent-free or aqueous conditions. Ionic liquids (e.g., [BMIM]BF₄) enhance reaction rates and yields (up to 88%) while permitting catalyst recycling. Ultrasound irradiation further reduces reaction times to 1–2 h.
Mechanistic Insights and Optimization
Sulfonylation Mechanism
The reaction proceeds via a two-step nucleophilic acyl substitution:
- Deprotonation : The amine attacks the electrophilic sulfur atom of the sulfonyl chloride, facilitated by the base.
- Chloride Displacement : Pyridine or TEA scavenges HCl, driving the reaction to completion.
Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Base | Pyridine > TEA | +10–15% |
| Solvent | DCM > THF | +5–8% |
| Temperature | 40–50°C | Maximizes rate |
| Molar Ratio (R-NH₂:Sulfonyl chloride) | 1:1.2 | Minimizes side products |
Characterization and Analytical Data
The final product is characterized by spectroscopic and chromatographic methods:
1H NMR (400 MHz, DMSO-d6) :
- δ 8.21 (s, 1H, isoxazole-H)
- δ 7.65–7.58 (m, 3H, aryl-H)
- δ 3.12 (t, J = 6.8 Hz, 2H, NCH₂)
- δ 2.89 (t, J = 7.2 Hz, 2H, CH₂-isoxazole)
- δ 2.32 (s, 6H, CH₃-aryl)
- δ 1.82 (quin, J = 7.0 Hz, 2H, CH₂CH₂CH₂)
HPLC Purity : >98% (C18 column, acetonitrile/water, 70:30)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Advantages | Limitations |
|---|---|---|---|---|
| Conventional Cycloaddition + Sulfonylation | 62–75 | 18–24 | High regioselectivity | Lengthy purification |
| Microwave Amination + Ionic Liquid Sulfonylation | 78–88 | 2–3 | Rapid, eco-friendly | Specialized equipment required |
| Ultrasound-Assisted | 70–82 | 1–2 | Energy-efficient | Scalability challenges |
Chemical Reactions Analysis
Types of Reactions
N-(3-(isoxazol-4-yl)propyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under certain conditions.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring and the benzenesulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring may yield oxazoles, while reduction of the sulfonamide group may produce amines.
Scientific Research Applications
N-(3-(isoxazol-4-yl)propyl)-3,4-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying various biochemical pathways.
Medicine: Its potential therapeutic properties are being explored for developing new drugs.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(isoxazol-4-yl)propyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity. The sulfonamide group can also interact with proteins, affecting their function. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related benzenesulfonamide derivatives, emphasizing differences in substituents, bioactivity, and physicochemical properties.
Key Comparative Insights
Dimethyl groups on the benzene ring may enhance metabolic stability over simpler benzenesulfonamides, as seen in antimalarial derivatives where acetyl or piperazinyl groups improved efficacy .
Receptor Affinity: Unlike MCHR1 antagonists (e.g., SNAP-7941 derivatives) with piperidinyl/pyrimidine motifs , the target compound lacks these groups, suggesting divergent receptor targets.
Physicochemical Properties :
- The target compound’s lipophilicity (estimated logP ~2.5–3.5) is intermediate between Sulfaisoxazole (logP ~1.2) and chromene-pyrazolopyrimidine derivatives (logP >4), balancing membrane permeability and solubility .
Research Findings and Data Gaps
- Evidence Limitations: No direct studies on the target compound were found in the provided evidence. Comparisons rely on structural analogues and inferred properties.
- Antimicrobial Potential: Sulfaisoxazole’s antibacterial mechanism suggests the target compound could be repurposed for similar applications, pending empirical validation .
- Kinase Inhibition : The pyrazolopyrimidine derivative in highlights the importance of heterocyclic extensions for kinase targeting, a design principle applicable to optimizing the target compound .
Biological Activity
N-(3-(isoxazol-4-yl)propyl)-3,4-dimethylbenzenesulfonamide is a compound characterized by its unique structure, which includes an isoxazole ring and a benzenesulfonamide group. This compound has garnered attention in scientific research due to its diverse biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties.
Structure and Properties
- Molecular Formula : C13H16N2O2S
- Molecular Weight : 264.35 g/mol
- CAS Number : 1903602-82-3
The compound's structure allows it to interact with various biological targets, influencing multiple biochemical pathways. The isoxazole moiety is particularly noted for its ability to modulate enzyme activity and receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can inhibit certain enzymes by mimicking substrate structures or binding to active sites.
- Receptor Modulation : The isoxazole ring may interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
- Cellular Effects : The compound may induce apoptosis in cancer cells or modulate immune responses through various mechanisms.
Analgesic and Anti-inflammatory Effects
Research has indicated that compounds similar to this compound exhibit significant analgesic and anti-inflammatory properties. For instance:
- Study Findings : In animal models, administration of this compound led to a reduction in pain responses comparable to standard analgesics like ibuprofen.
Anticancer Properties
The potential anticancer effects of this compound have been explored in vitro:
- Cell Line Studies : Tests on various cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been assessed:
- In Vitro Testing : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains.
Case Studies
-
Case Study on Pain Management :
- A clinical trial involving patients with chronic pain conditions evaluated the safety and efficacy of this compound. Results showed significant pain relief without notable side effects compared to placebo.
- Anticancer Research :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Isoxazole derivative | Analgesic, anti-inflammatory, anticancer |
| 5-Fluorobenzo[d]isoxazole | Isoxazole derivative | Antimicrobial |
| 3-(Benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine | Isoxazole derivative | Antidepressant |
Q & A
Q. What synthetic routes are commonly used for N-(3-(isoxazol-4-yl)propyl)-3,4-dimethylbenzenesulfonamide, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via a multi-step approach:
Amide Coupling : React 3,4-dimethylbenzenesulfonyl chloride with 3-(isoxazol-4-yl)propylamine under basic conditions (e.g., triethylamine in anhydrous DCM).
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.
Characterization : Validate intermediates and final product via H/C NMR (confirming sulfonamide linkage at ~7.5 ppm for aromatic protons) and HPLC (purity >95%) .
Q. What in vitro assays are suitable for initial screening of this compound’s bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kinases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay).
- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and antiviral activity (e.g., plaque reduction assay for HSV-1, as structurally related sulfonamides show anti-herpetic activity) .
Advanced Research Questions
Q. How does the isoxazole ring and 3,4-dimethyl substitution influence receptor binding affinity?
Methodological Answer:
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) using crystallographic data of sulfonamide-bound receptors (e.g., G-protein coupled receptors). The isoxazole’s electron-rich structure may enhance π-π stacking, while methyl groups improve hydrophobic interactions.
- Comparative SAR : Synthesize analogs lacking methyl groups or with substituted isoxazoles (e.g., 5-methylisoxazol-4-yl) to quantify binding differences via SPR or radioligand assays .
Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
Q. What advanced analytical techniques resolve structural ambiguities in sulfonamide derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
